
1,1,1-Trichloro-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methoxyethane is an organic compound with the molecular formula C3H5Cl3O. It is a chloroalkane, characterized by the presence of three chlorine atoms and one methoxy group attached to an ethane backbone. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxyethane can be synthesized through the reaction of 1,1,1-trichloroethane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where 1,1,1-trichloroethane is reacted with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Formation of 1,1-dichloro-2-methoxyethane.
Oxidation: Formation of 1,1,1-trichloro-2-methoxyethanol.
Reduction: Formation of 1,1,1-trichloroethane.
Scientific Research Applications
1,1,1-Trichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses and as a model compound in pharmacological studies.
Industry: Utilized in the production of other chemicals and as a cleaning agent.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-methoxyethane involves its interaction with cellular components. It can disrupt cellular membranes and proteins, leading to changes in cell function. The compound may also interfere with enzymatic activities, particularly those involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A closely related compound with similar chemical properties but without the methoxy group.
1,1,2-Trichloroethane: An isomer with different chlorine atom positions, leading to distinct chemical behavior.
1,1,1-Trichloro-2-methyl-2-propanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,1-Trichloro-2-methoxyethane is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable for specific industrial and research applications where these unique properties are advantageous.
Properties
CAS No. |
4776-44-7 |
|---|---|
Molecular Formula |
C3H5Cl3O |
Molecular Weight |
163.43 g/mol |
IUPAC Name |
1,1,1-trichloro-2-methoxyethane |
InChI |
InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3 |
InChI Key |
NZZHHOMCJICYCD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)



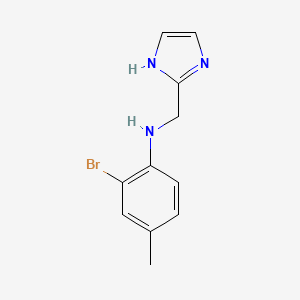
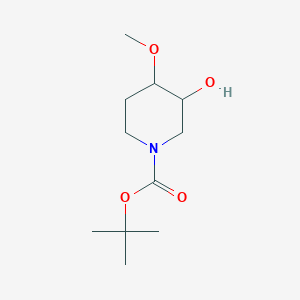


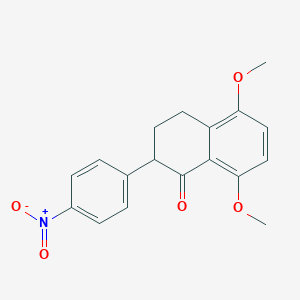
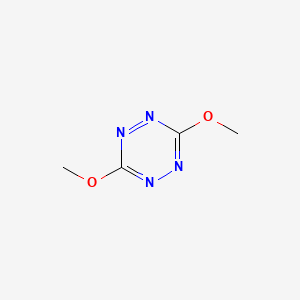
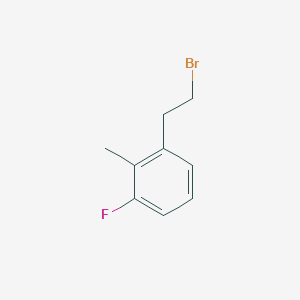

![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
